2-bromothieno[2,3-c]furan-6(4H)-one 2-bromothieno[2,3-c]furan-6(4H)-one
Brand Name: Vulcanchem
CAS No.: 1374574-30-7
VCID: VC13566610
InChI: InChI=1S/C6H3BrO2S/c7-4-1-3-2-9-6(8)5(3)10-4/h1H,2H2
SMILES: C1C2=C(C(=O)O1)SC(=C2)Br
Molecular Formula: C6H3BrO2S
Molecular Weight: 219.06 g/mol

2-bromothieno[2,3-c]furan-6(4H)-one

CAS No.: 1374574-30-7

Cat. No.: VC13566610

Molecular Formula: C6H3BrO2S

Molecular Weight: 219.06 g/mol

* For research use only. Not for human or veterinary use.

2-bromothieno[2,3-c]furan-6(4H)-one - 1374574-30-7

Specification

CAS No. 1374574-30-7
Molecular Formula C6H3BrO2S
Molecular Weight 219.06 g/mol
IUPAC Name 2-bromo-4H-thieno[2,3-c]furan-6-one
Standard InChI InChI=1S/C6H3BrO2S/c7-4-1-3-2-9-6(8)5(3)10-4/h1H,2H2
Standard InChI Key HBIDOOVHQAJXKB-UHFFFAOYSA-N
SMILES C1C2=C(C(=O)O1)SC(=C2)Br
Canonical SMILES C1C2=C(C(=O)O1)SC(=C2)Br

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The molecular framework of 2-bromothieno[2,3-c]furan-6(4H)-one consists of a fused bicyclic system: a thiophene ring (thieno) conjoined with a furan moiety. The bromine atom occupies the 2-position of the thieno ring, while a ketone group resides at the 6-position of the furan component (Figure 1) . This arrangement creates distinct electronic effects, with the bromine atom acting as an electron-withdrawing group and the carbonyl enhancing electrophilicity at adjacent positions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₃BrO₂S
Molecular Weight227.06 g/mol
InChIInChI=1S/C6H3BrO2S/c7-4-1-3-2-9-6(8)5(3)10-4/h1H,2H2
SMILESO=C1OCC=2C=C(Br)SC12

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical for verifying its structure. The carbonyl group exhibits a strong absorption band near 1720 cm⁻¹ in IR spectra, consistent with analogous furanones . In ¹H NMR, signals corresponding to the fused ring protons appear between δ 5.2–7.8 ppm, while the bromine substituent induces deshielding effects on adjacent carbons .

Synthetic Methodologies

Direct Synthesis Approaches

While no explicit synthesis of 2-bromothieno[2,3-c]furan-6(4H)-one is detailed in the reviewed literature, analogous brominated heterocycles are synthesized via:

  • Halogenation of Preformed Thienofuranones: Electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions .

  • Multicomponent Reactions (MCRs): As demonstrated for related furans, combining arylglyoxals, acetylacetone, and phenolic derivatives in acetone under reflux yields functionalized furans . This method’s catalyst-free nature and high yields (≥95%) suggest adaptability for synthesizing brominated variants .

Challenges and Optimization

Key challenges include regioselectivity in bromination and stability of the keto group under reactive conditions. Triethylamine is often employed to mitigate acid-catalyzed decomposition, as seen in similar systems .

Physicochemical Properties and Stability

Solubility and Thermal Behavior

The compound exhibits limited solubility in polar solvents like water but dissolves readily in acetone and dichloromethane . Thermal stability is moderate, with decomposition observed above 200°C.

Table 2: Physical Properties

PropertyValueSource
Density~1.7 g/cm³ (estimated)
Boiling Point278°C (extrapolated)
Flash Point>120°C

Reactivity Profile

The bromine atom facilitates nucleophilic aromatic substitution (SNAr), while the carbonyl group participates in condensations and cycloadditions. For example, palladium-catalyzed cross-coupling reactions could enable Suzuki-Miyaura functionalization at the brominated position .

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Heterocyclic Libraries

The compound’s dual functionality makes it a versatile precursor. Case studies include:

  • Anticancer Agents: Brominated thienofuranones are intermediates in synthesizing kinase inhibitors targeting oncogenic pathways .

  • Antimicrobial Scaffolds: Structural analogs demonstrate activity against Gram-positive bacteria, attributed to the thiophene moiety’s membrane-disrupting effects .

Material Science Applications

Its rigid, conjugated structure suggests utility in organic semiconductors. Thieno-furan derivatives exhibit tunable band gaps, relevant for photovoltaic devices .

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Handling requires inert atmospheres to prevent oxidation, and storage at –20°C is recommended for long-term stability .

Future Directions and Research Gaps

Despite its potential, limited data exist on:

  • In Vivo Pharmacokinetics: Metabolic stability and toxicity profiles remain uncharacterized.

  • Synthetic Scalability: Current methods lack optimization for industrial-scale production.

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